Quinine, isoamylbromide

Catalog No.
S14329507
CAS No.
63717-09-9
M.F
C25H35BrN2O2
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinine, isoamylbromide

CAS Number

63717-09-9

Product Name

Quinine, isoamylbromide

IUPAC Name

(S)-[(2R)-5-ethenyl-1-(3-methylbutyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

Molecular Formula

C25H35BrN2O2

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C25H35N2O2.BrH/c1-5-18-16-27(12-9-17(2)3)13-10-19(18)14-24(27)25(28)21-8-11-26-23-7-6-20(29-4)15-22(21)23;/h5-8,11,15,17-19,24-25,28H,1,9-10,12-14,16H2,2-4H3;1H/q+1;/p-1/t18?,19?,24-,25+,27?;/m1./s1

InChI Key

KQNVLZYYDYGQMY-LBCIAOCBSA-M

Canonical SMILES

CC(C)CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Isomeric SMILES

CC(C)CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Quinine, isoamylbromide is a compound derived from quinine, a well-known alkaloid primarily obtained from the bark of the cinchona tree. Quinine itself is recognized for its antimalarial properties and has a long history of use in treating malaria. Isoamylbromide, on the other hand, is an organic compound that can act as a reagent in various

The reactivity of quinine, isoamylbromide can be explored through various chemical transformations. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in isoamylbromide can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Alkylation: Quinine can be alkylated using isoamylbromide, which may enhance its solubility and bioavailability.
  • Formation of Quaternary Ammonium Salts: The basic nitrogen in quinine can react with isoamylbromide to form quaternary ammonium salts, which may exhibit different pharmacological profiles.

Quinine is primarily known for its antimalarial activity, acting against the Plasmodium parasites responsible for malaria. It functions by inhibiting heme polymerization within the parasite, leading to toxic accumulation of free heme. The addition of isoamylbromide may modify the pharmacokinetics and pharmacodynamics of quinine, potentially enhancing its efficacy or altering its side effects. Studies have also indicated that quinine can interact with DNA, potentially inhibiting transcription and translation processes, which adds another layer to its biological activity .

The synthesis of quinine, isoamylbromide can be approached through several methods:

  • Extraction from Natural Sources: Quinine can be extracted from cinchona bark using solvent extraction techniques, followed by purification steps to isolate the desired alkaloid.
  • Chemical Synthesis: Total synthesis methods have been developed for quinine that involve multiple steps including cyclization and functional group transformations . The introduction of isoamylbromide could occur at various stages, particularly during alkylation or amidation reactions.
  • Modification of Existing Compounds: Starting from quinine derivatives, isoamylbromide can be introduced through nucleophilic substitution or other coupling reactions.

Quinine, isoamylbromide has potential applications in various fields:

  • Pharmaceuticals: Its antimalarial properties make it a candidate for further development in malaria treatments.
  • Chemical Research: As a reagent, it could be useful in organic synthesis and medicinal chemistry for developing new compounds with enhanced biological activities.
  • Analytical Chemistry: Its unique structure may allow it to serve as a marker or probe in biochemical assays.

Research has shown that quinine interacts with DNA, which may influence its therapeutic effects . Studies utilizing Raman spectroscopy have provided insights into how quinine binds to DNA and affects transcription processes. The interaction between quinine and various biomolecules may vary based on modifications like those introduced by isoamylbromide.

Several compounds share structural or functional similarities with quinine, isoamylbromide:

Compound NameStructure/SimilarityUnique Features
QuinineAlkaloid derived from cinchona barkEstablished antimalarial agent
MefloquineSynthetic derivative of quinineEnhanced efficacy against multidrug-resistant malaria
ChloroquineRelated synthetic antimalarialLower toxicity profile compared to quinine
CinchonidineAnother cinchona-derived alkaloidSimilar structure but different pharmacological effects
QuisqualineA synthetic analog with antiviral propertiesDifferent mechanism of action

Quinine, isoamylbromide stands out due to its unique combination of properties derived from both components, potentially offering new avenues for research and application in medicinal chemistry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

474.18819 g/mol

Monoisotopic Mass

474.18819 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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